1-(3,4-dimethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione
Overview
Description
1-(3,4-dimethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. MPTP is a heterocyclic organic compound that belongs to the pyrazolidinedione family. It is a potent inhibitor of mitochondrial complex I and has been used to induce Parkinson's disease-like symptoms in animal models.
Mechanism of Action
1-(3,4-dimethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione is a potent inhibitor of mitochondrial complex I, which is involved in the electron transport chain and ATP synthesis. The inhibition of complex I leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The accumulation of ROS leads to oxidative stress and mitochondrial dysfunction, which are thought to play a role in the pathogenesis of Parkinson's disease.
Biochemical and Physiological Effects:
This compound-induced Parkinson's disease models exhibit several biochemical and physiological effects that are similar to those observed in human Parkinson's disease. These include loss of dopaminergic neurons, accumulation of alpha-synuclein aggregates, and motor deficits such as bradykinesia, tremors, and rigidity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3,4-dimethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione-induced Parkinson's disease models is their ability to recapitulate several key features of human Parkinson's disease. This makes them a valuable tool for studying the pathophysiology of the disease and for testing potential therapies. However, there are also several limitations to these models, including their inability to fully replicate the complex pathology of human Parkinson's disease and the fact that they rely on the administration of a neurotoxin, which may not accurately reflect the underlying causes of the disease.
Future Directions
There are several future directions for research on 1-(3,4-dimethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione and Parkinson's disease. One area of focus is the development of new therapies that target the underlying causes of the disease, such as mitochondrial dysfunction and oxidative stress. Another area of focus is the development of new animal models that better replicate the complex pathology of human Parkinson's disease. Additionally, there is ongoing research on the use of this compound-induced Parkinson's disease models to study the role of genetics and environmental factors in the development of the disease.
Scientific Research Applications
1-(3,4-dimethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione has been extensively used in scientific research for its ability to induce Parkinson's disease-like symptoms in animal models. The compound is selectively taken up by dopaminergic neurons and is metabolized to MPP+, a potent neurotoxin that causes degeneration of these neurons. This compound-induced Parkinson's disease models have been used to study the pathophysiology of the disease and to test potential therapies.
properties
IUPAC Name |
(4Z)-1-(3,4-dimethylphenyl)-4-[(4-morpholin-4-ylphenyl)methylidene]pyrazolidine-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-15-3-6-19(13-16(15)2)25-22(27)20(21(26)23-25)14-17-4-7-18(8-5-17)24-9-11-28-12-10-24/h3-8,13-14H,9-12H2,1-2H3,(H,23,26)/b20-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBBOCWQOTVENN-ZHZULCJRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N4CCOCC4)C(=O)N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)N4CCOCC4)/C(=O)N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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